Soraprazan

Übersicht

Beschreibung

Synthesis Analysis

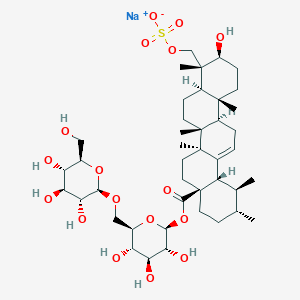

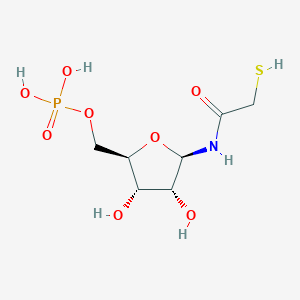

The synthesis of Soraprazan and its metabolites, particularly glucuronide conjugates, involves complex synthetic routes due to the compound's sensitivity under harsh Lewis acid conditions typically employed in glucuronidation methodologies. A novel synthesis approach has been developed using N-acetylated Soraprazan, allowing for the successful generation of the required glucuronide metabolites on a gram scale (Senn-Bilfinger et al., 2006).

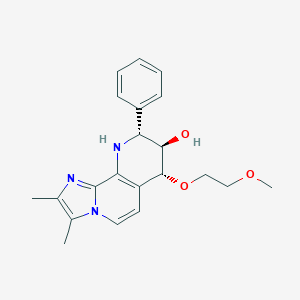

Molecular Structure Analysis

Soraprazan exhibits a unique molecular structure that enables its potent and reversible inhibition of the gastric H+/K+ ATPase proton pump. This inhibition is achieved through specific, competitive, and reversible binding to the potassium binding site of the proton pump, thereby blocking the secretion of H+ ions into the gastric lumen and effectively reducing gastric acid production.

Chemical Reactions and Properties

While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions. Its stability under various conditions and reactivity with other compounds, particularly in the formation of glucuronide conjugates, is crucial for its pharmacological efficacy and metabolism.

Physical Properties Analysis

The physical properties of Soraprazan, including its solubility, melting point, and stability, are essential for its formulation and therapeutic application. These properties influence the drug's bioavailability, absorption, and distribution within the body. Understanding Soraprazan's physical characteristics is crucial for optimizing its pharmaceutical formulations and ensuring effective delivery to the target site of action.

Chemical Properties Analysis

Soraprazan's chemical properties, such as its acid-base behavior, reactivity, and functional group interactions, play a significant role in its mechanism of action as a P-CAB. The compound's ability to selectively inhibit the H,K-ATPase enzyme through competitive binding to the potassium site highlights its chemical specificity and the importance of its chemical structure in its pharmacological activity.

- Glucuronide conjugates of Soraprazan synthesis (Senn-Bilfinger et al., 2006).

- Soraprazan's pharmacology and biochemistry (Simon et al., 2007).

Wissenschaftliche Forschungsanwendungen

1. Inhibition of Gastric Acid Secretion

- Summary of Application : Soraprazan is a potassium-competitive acid blocker (P-CAB) that has been used in the treatment of gastroesophageal reflux disease (GERD). It acts as a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase .

- Methods of Application : The inhibitory and binding properties of Soraprazan were analyzed along with its mode of action, selectivity, and in vivo potency. This was done using ion leaky vesicles and isolated gastric glands .

- Results : Soraprazan shows immediate inhibition of acid secretion in various in vitro models and in vivo. It was found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases. Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo in the dog .

2. Treatment of Stargardt Disease

- Summary of Application : Soraprazan has demonstrated the ability to remove lipofuscin, one of the hallmarks in Stargardt disease (STGD) pathogenesis, from Retinal Pigment Epithelium (RPE) cells .

- Methods of Application : A phase II trial was designed to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with STGD .

- Results : The trial was successful and a grant of €6m was received in December 2017. The outcome is a randomized (2:1) proof of concept, double-masked, placebo-controlled, two arm, multicenter trial to evaluate the efficacy and safety of soraprazan (20 mg orally once a day) in subjects with STGD by measuring the reduction of the amount of lipofuscin in the RPE cells of subjects with quantitative autofluorescence (qAF) .

Safety And Hazards

Zukünftige Richtungen

Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .

Eigenschaften

IUPAC Name |

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWILYDZRJORZDR-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soraprazan | |

CAS RN |

261944-46-1 | |

| Record name | Soraprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)

![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)